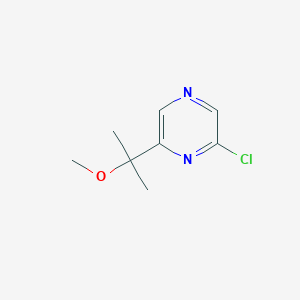![molecular formula C19H22N4O6S B13938510 Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) CAS No. 62554-89-6](/img/structure/B13938510.png)
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) is a complex organic compound with the molecular formula C18H22N4O5S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry. Its unique structure, which includes an azo group and a nitrophenyl group, contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) typically involves a multi-step process. The initial step often includes the diazotization of 2-(methylsulfonyl)-4-nitroaniline, followed by coupling with N-ethyl-4-aminophenol. The resulting azo compound is then esterified with acetic anhydride to form the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azo group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, sulfoxides, and sulfones, which can have different applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) involves its interaction with molecular targets through its azo and nitrophenyl groups. These groups can form stable complexes with metal ions and other substrates, leading to various chemical transformations. The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]: Similar structure but lacks the methylsulfonyl group.
Ethanol, 2-[ethyl[4-[(2-chlorophenyl)azo]phenyl]amino]: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the methylsulfonyl and nitrophenyl groups in Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) makes it unique. These groups enhance its reactivity and stability, making it suitable for specific industrial and research applications that similar compounds may not be able to perform as effectively.
This detailed article provides a comprehensive overview of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
62554-89-6 |
|---|---|
Molekularformel |
C19H22N4O6S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3 |
InChI-Schlüssel |
NUZMFISVXZGAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)


